molecular formula C16H21N5OS B2765976 4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034615-71-7

4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2765976
CAS RN: 2034615-71-7
M. Wt: 331.44
InChI Key: HENOYXXHXPGRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nitric Oxide Synthase Inhibition

4-Methylaminopyridine derivatives, structurally related to the compound of interest, have been identified as potent inhibitors of nitric oxide synthase (NOS), particularly the inducible NOS (iNOS). These compounds exhibit selective inhibition of iNOS, which is crucial for designing anti-inflammatory drugs and for understanding the role of nitric oxide in various pathologies. The selective inhibition is attributed to a specific interaction mechanism with the enzyme, highlighting the compound's potential for targeted therapeutic applications Connolly et al., 2004.

Antimicrobial and Anticancer Properties

Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial, antilipase, and antiurease activities. These activities suggest their potential use in developing new treatments for infections and diseases associated with enzyme dysfunction. The structural features of these compounds, including the thiadiazole ring, contribute to their bioactivity, making them valuable for pharmaceutical research and development Başoğlu et al., 2013.

Cannabinoid Receptor Antagonism

Research into pyrazole derivatives, including structures similar to the compound , has led to the discovery of potent and selective antagonists for the cannabinoid receptor CB1. These compounds are important for understanding the endocannabinoid system's role in various physiological processes and for developing therapies for conditions such as obesity, addiction, and metabolic syndrome. The specificity of these antagonists towards CB1 over other receptors offers a promising approach for targeted therapies Lan et al., 1999.

Dual Src/Abl Kinase Inhibition

Studies on substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, closely related to the compound of interest, have identified them as potent inhibitors of Src/Abl kinases. These kinases are crucial targets in cancer therapy, particularly for treating chronic myelogenous leukemia (CML). The dual inhibition of these kinases by such compounds demonstrates their potential for developing new anticancer agents with a favorable pharmacokinetic profile Lombardo et al., 2004.

properties

IUPAC Name

4-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-9-14(3-6-17-11)21-7-4-13(5-8-21)10-18-16(22)15-12(2)19-20-23-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENOYXXHXPGRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.